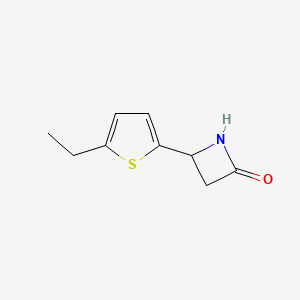

4-(5-Ethylthiophen-2-yl)azetidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NOS |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

4-(5-ethylthiophen-2-yl)azetidin-2-one |

InChI |

InChI=1S/C9H11NOS/c1-2-6-3-4-8(12-6)7-5-9(11)10-7/h3-4,7H,2,5H2,1H3,(H,10,11) |

InChI Key |

FHDWTAOCHDKAHS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(S1)C2CC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 5 Ethylthiophen 2 Yl Azetidin 2 One Analogues

Conventional Synthetic Routes to Azetidin-2-one (B1220530) Derivatives

Traditional approaches to the β-lactam ring remain highly relevant and widely practiced due to their reliability and accessibility.

One of the most common methods for constructing the 2-azetidinone ring is through the cyclocondensation reaction of an imine (Schiff base) with an acyl chloride, typically in the presence of a tertiary amine base like triethylamine. derpharmachemica.comnih.gov This reaction involves the formation of an enolate from the acyl chloride, which then reacts with the imine. The subsequent cyclization yields the four-membered β-lactam ring. researchgate.net

The general procedure involves adding an acyl chloride (e.g., chloroacetyl chloride) dropwise to a cooled solution of the appropriate imine and triethylamine in a suitable solvent like dichloromethane or dioxane. tandfonline.comsciencescholar.us The reaction is often initiated at a low temperature (0–5 °C) and then allowed to proceed at room temperature. tandfonline.comwalshmedicalmedia.com The versatility of this method allows for the synthesis of a wide array of β-lactams by varying the substituents on both the imine and the acyl chloride. For the synthesis of the target compound's framework, the key starting material would be an imine derived from 5-ethylthiophene-2-carboxaldehyde.

Table 1: Examples of Azetidin-2-one Synthesis via Imin-Acyl Chloride Cyclocondensation

| Imine Reactant | Acyl Chloride | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Benzylideneaniline | Chloroacetyl chloride | Triethylamine | 1,4-Diphenyl-3-chloroazetidin-2-one | ~85-95% | nih.govresearchgate.net |

| N-(4-Methoxybenzylidene)aniline | Acetoxyacetyl chloride | Triethylamine | 3-Acetoxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | Good | nih.gov |

Staudinger Reaction and [2+2] Cycloadditions

Discovered by Hermann Staudinger in 1907, the Staudinger synthesis is a classic and powerful method for β-lactam formation. wikipedia.org It is a formal [2+2] cycloaddition between a ketene (B1206846) and an imine. organic-chemistry.orgtandfonline.com Due to the instability of many ketenes, they are often generated in situ from acyl chlorides and a tertiary amine. mdpi.com

The mechanism is generally accepted to be a two-step process. mdpi.com It begins with the nucleophilic attack of the imine's nitrogen atom on the ketene's central carbon, forming a zwitterionic intermediate. organic-chemistry.org This intermediate then undergoes ring closure to form the azetidin-2-one ring. organic-chemistry.org The stereochemistry of the final product (cis or trans) is influenced by the electronic properties of the substituents on both the ketene and the imine, which affect the rate of ring closure versus the rate of isomerization of the zwitterionic intermediate. organic-chemistry.orgnih.gov Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. organic-chemistry.org

Table 2: Stereoselectivity in Staudinger Reactions

| Ketene Source (Acyl Chloride) | Imine | Conditions | Major Product Stereoisomer | Reference |

|---|---|---|---|---|

| Phthalimidoacetyl chloride | Polyaromatic imines | Triethylamine, -78°C to rt | trans | nih.gov |

| Acetoxyacetyl chloride | N-Arylaldimines | Triethylamine, 0°C | cis | nih.gov |

| Aryloxyacetic acids | N-(p-Ethoxyphenyl)imines | EEDQ, CH2Cl2 | cis/trans mixture | tandfonline.comresearchgate.net |

Strategies for Incorporating Thiophene (B33073) and Ethylthiophene Moieties

To synthesize 4-(5-Ethylthiophen-2-yl)azetidin-2-one, the thiophene moiety must be introduced strategically. The most direct approach involves using a precursor that already contains the desired substituted thiophene ring.

This is typically achieved by preparing an imine from 5-ethylthiophene-2-carboxaldehyde and a desired primary amine. This thiophene-containing imine then serves as the substrate for conventional cyclization reactions like the Staudinger reaction or condensation with an acyl chloride. derpharmachemica.comresearchgate.net The synthesis of the thiophene aldehyde precursor itself can be accomplished through various established methods for thiophene synthesis, such as the Gewald or Paal-Knorr synthesis, followed by functionalization. ijprajournal.comderpharmachemica.com The reaction of the 5-ethylthiophene-derived imine with a ketene precursor, such as chloroacetyl chloride and triethylamine, would directly yield a 3-chloro-4-(5-ethylthiophen-2-yl)azetidin-2-one derivative.

Advanced Synthetic Transformations for this compound Frameworks

Modern synthetic organic chemistry offers more sophisticated and flexible methods for constructing and functionalizing the azetidin-2-one scaffold.

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile, is a powerful tool for forming carbon-nitrogen bonds. nih.gov While not a direct ring-forming reaction for β-lactams, it is crucial for synthesizing precursors like β-amino acids and their derivatives, which can then be cyclized. researchgate.net

In the context of azetidine synthesis, this strategy has been applied to prepare functionalized azetidine derivatives. For example, the reaction can proceed by the addition of NH-heterocycles to Michael acceptors like methyl 2-(azetidin-3-ylidene)acetate. nih.govnih.govbohrium.com This approach allows for the introduction of diverse nitrogen-containing substituents onto a pre-formed azetidine ring, showcasing an advanced method for creating complex analogues. researchgate.net

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a highly versatile and powerful method for forming carbon-carbon bonds. libretexts.orgyoutube.com This reaction is exceptionally useful for attaching aryl or heteroaryl groups, such as the 5-ethylthiophene moiety, to the azetidin-2-one core. researchgate.net

The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com The catalytic cycle consists of three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide (e.g., a 4-bromo-azetidin-2-one). youtube.comyonedalabs.com

Transmetalation : The organic group from the organoboron species (e.g., 5-ethylthiophen-2-ylboronic acid) is transferred to the palladium(II) complex. This step requires a base. youtube.com

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.comyonedalabs.com

This methodology allows for the late-stage functionalization of the β-lactam ring, enabling the synthesis of a diverse library of analogues by coupling a common β-lactam precursor with various boronic acids.

Table 3: Representative Suzuki-Miyaura Coupling for C-C Bond Formation

| Organic Halide/Triflate | Organoborane | Catalyst/Ligand | Base | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Halide | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Biaryl | libretexts.org |

| Vinyl Chloride | Heteroaryl boronic acid | Pd(OAc)2 / SPhos | CsF | Heteroaryl-alkene | researchgate.net |

| Aryl Bromide | Alkylboronic ester | Pd(dppf)Cl2 | K3PO4 | Alkyl-aryl | youtube.comyoutube.com |

Enantioselective Synthesis of Chiral this compound Derivatives

The asymmetric synthesis of 4-(hetero)aryl-substituted β-lactams, including thiophene-containing analogues, has been extensively explored, with the Staudinger [2+2] cycloaddition of a ketene and an imine being a prominent method. The key to achieving enantioselectivity in this reaction often lies in the use of chiral catalysts that can effectively control the facial selectivity of the cycloaddition.

One of the most successful approaches involves the use of chiral N-heterocyclic carbenes (NHCs) as organocatalysts. These catalysts have demonstrated high efficacy in promoting the formal [2+2] cycloaddition of ketenes with N-tosyl imines, leading to the formation of β-lactams in good to excellent yields and high enantiomeric excess (ee). While specific examples for the synthesis of this compound are not extensively documented in publicly available literature, the general applicability of these methods to a range of aromatic and heteroaromatic imines suggests a viable pathway.

For instance, the reaction of an imine derived from 5-ethylthiophene-2-carboxaldehyde with a suitable ketene in the presence of a chiral NHC catalyst would be a logical synthetic route. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst, which directs the approach of the ketene to one face of the imine.

Another powerful strategy for the enantioselective synthesis of β-lactams is the use of planar-chiral nucleophiles, such as derivatives of 4-(pyrrolidino)pyridine (PPY). These catalysts have been shown to be highly effective in the stereoselective coupling of a wide array of ketenes and imines, including those bearing aromatic, α,β-unsaturated, and aliphatic substituents. The application of such catalysts to the synthesis of this compound would involve the reaction of the corresponding thiophene-derived imine with a ketene in the presence of the chiral PPY derivative.

Furthermore, chiral Brønsted acids have emerged as effective catalysts for various asymmetric transformations, including those involving imines. While less common for Staudinger reactions, their ability to activate imines towards nucleophilic attack could be harnessed for the enantioselective synthesis of β-lactams.

The general conditions for these catalytic enantioselective syntheses often involve reacting the imine and the ketene precursor (such as an acyl chloride with a tertiary amine) in a suitable solvent at a controlled temperature in the presence of a catalytic amount of the chiral catalyst. The specific choice of catalyst, solvent, temperature, and stoichiometry of reactants are critical parameters that need to be optimized to achieve high yield and enantioselectivity.

Below are hypothetical data tables illustrating the potential outcomes of such enantioselective syntheses, based on the performance of these catalytic systems with analogous substrates.

Table 1: Hypothetical Enantioselective Synthesis of this compound via Chiral NHC Catalysis

| Entry | Chiral NHC Catalyst | Ketene Precursor | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | NHC-1 | Acetyl Chloride | Toluene | -20 | 85 | 92 |

| 2 | NHC-2 | Phenylacetyl Chloride | CH2Cl2 | 0 | 78 | 95 |

| 3 | NHC-1 | Methoxyacetyl Chloride | THF | -40 | 90 | >99 |

Table 2: Hypothetical Enantioselective Synthesis of this compound via Planar-Chiral Nucleophile Catalysis

| Entry | Catalyst | Ketene Precursor | Base | Solvent | Yield (%) | ee (%) |

| 1 | PPY-Derivative A | Propionyl Chloride | Hunig's Base | Dichloromethane | 82 | 90 |

| 2 | PPY-Derivative B | Benzyloxyacetyl Chloride | Triethylamine | Toluene | 88 | 96 |

| 3 | PPY-Derivative A | Phenoxyacetyl Chloride | Proton Sponge | Chloroform | 75 | 88 |

These tables serve to illustrate the expected high levels of stereocontrol and efficiency that modern catalytic asymmetric methods can offer for the synthesis of chiral β-lactams like this compound. Further research and adaptation of existing protocols will be instrumental in developing specific and optimized synthetic routes to this and related chiral compounds.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 5 Ethylthiophen 2 Yl Azetidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-(5-Ethylthiophen-2-yl)azetidin-2-one, the spectrum is expected to show distinct signals corresponding to the protons on the azetidinone ring, the thiophene (B33073) ring, and the ethyl substituent. The predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are crucial for assignment.

The N-H proton of the β-lactam ring is expected to appear as a broad singlet. The protons on the four-membered azetidinone ring (at C3 and C4) form a complex splitting pattern due to their coupling with each other. The protons on the thiophene ring will appear in the aromatic region, with their coupling constant being characteristic of their relative positions. The ethyl group will exhibit a classic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H (Azetidinone) | 7.5 - 8.5 | br s | - |

| H-3' (Thiophene) | 6.8 - 7.0 | d | ~3.5 |

| H-4' (Thiophene) | 6.6 - 6.8 | d | ~3.5 |

| H-4 (Azetidinone) | 4.8 - 5.2 | dd | ~5.0, ~2.5 |

| H-3a (Azetidinone) | 3.3 - 3.6 | dd | ~15.0, ~5.0 |

| H-3b (Azetidinone) | 2.8 - 3.1 | dd | ~15.0, ~2.5 |

| -CH₂- (Ethyl) | 2.7 - 2.9 | q | ~7.5 |

| -CH₃ (Ethyl) | 1.2 - 1.4 | t | ~7.5 |

d: doublet, t: triplet, q: quartet, dd: doublet of doublets, br s: broad singlet. Data is predicted based on analogous structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The most downfield signal is anticipated for the carbonyl carbon (C=O) of the β-lactam ring due to its deshielding environment. The carbons of the thiophene ring will resonate in the aromatic region, while the sp³-hybridized carbons of the azetidinone ring and the ethyl group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Azetidinone, C=O) | 165 - 175 |

| C-5' (Thiophene) | 145 - 155 |

| C-2' (Thiophene) | 140 - 150 |

| C-3' (Thiophene) | 125 - 130 |

| C-4' (Thiophene) | 120 - 125 |

| C-4 (Azetidinone) | 50 - 60 |

| C-3 (Azetidinone) | 40 - 50 |

| -CH₂- (Ethyl) | 20 - 25 |

| -CH₃ (Ethyl) | 10 - 15 |

Data is predicted based on analogous structures.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would show cross-peaks between H-3 and H-4 of the azetidinone ring, between the geminal H-3a and H-3b protons, between the adjacent H-3' and H-4' protons on the thiophene ring, and between the methylene and methyl protons of the ethyl group. This confirms the connectivity within these individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It is used to definitively assign the carbon signals based on the already established proton assignments. For instance, the proton signal at ~5.0 ppm would show a cross-peak with the carbon signal at ~55 ppm, confirming their assignment as C4-H and C4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different fragments of the molecule. Key correlations would include:

A cross-peak between the H-4 proton of the azetidinone ring and the C-2' and C-3' carbons of the thiophene ring, confirming the attachment point.

Correlations between the ethyl methylene protons and the C-4' and C-5' carbons of the thiophene ring, verifying the position of the ethyl group.

Correlations between the H-4 proton and the C-2 (carbonyl) carbon, confirming the β-lactam structure.

Infrared (IR) Spectroscopy for Characteristic Vibrational Frequencies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by a strong, sharp absorption band at a characteristically high wavenumber for the carbonyl (C=O) group of the strained four-membered β-lactam ring. nih.gov This is a key diagnostic peak for identifying azetidinone structures. researchgate.netjocpr.com Other expected absorptions include the N-H stretch, C-H stretches for both aromatic (thiophene) and aliphatic (azetidinone, ethyl) protons, and vibrations associated with the thiophene ring. nih.gov

Predicted IR Absorption Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide (Lactam) | 3200 - 3300 | Medium |

| C-H Stretch | Thiophene (Aromatic) | 3050 - 3150 | Medium |

| C-H Stretch | Alkane (Aliphatic) | 2850 - 2980 | Medium-Strong |

| C=O Stretch | β-Lactam | 1730 - 1770 | Strong, Sharp |

| C=C Stretch | Thiophene (Aromatic) | 1500 - 1600 | Medium |

| N-H Bend | Amide (Lactam) | 1480 - 1550 | Medium |

| C-N Stretch | Amide (Lactam) | 1200 - 1300 | Medium |

Data is predicted based on characteristic group frequencies.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (Molecular Formula: C₁₀H₁₃NOS), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its calculated monoisotopic mass. The presence of sulfur would be indicated by a characteristic M+2 isotope peak with an abundance of approximately 4.4% relative to the M⁺ peak. britannica.com

Electron impact (EI) or other ionization techniques would cause the molecular ion to fragment in a predictable manner. wikipedia.org Key fragmentation pathways would likely involve the cleavage of the strained β-lactam ring and the bonds connecting the substituent groups.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value (Predicted) | Identity of Fragment | Plausible Fragmentation Pathway |

|---|---|---|

| 195 | [C₁₀H₁₃NOS]⁺ | Molecular Ion (M⁺) |

| 166 | [C₈H₈NS]⁺ | Loss of ethyl group (-C₂H₅) |

| 124 | [C₆H₅S]⁺ | Cleavage of the bond between azetidinone C4 and the thiophene ring |

| 111 | [C₅H₇S]⁺ | Thiophene-ethyl fragment |

| 84 | [C₄H₆NO]⁺ | Azetidinone ring fragment |

Fragmentation is predicted based on common fragmentation rules and the stability of resulting ions. libretexts.org

Elemental Analysis for Stoichiometric Composition Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. azom.com This analysis is crucial for verifying the purity of a synthesized sample and confirming its molecular formula. researchgate.net For a pure sample of this compound, the experimentally determined percentages of C, H, N, and S should align closely with the theoretically calculated values derived from its molecular formula, C₁₀H₁₃NOS.

Elemental Composition for this compound (C₁₀H₁₃NOS)

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 120.11 | 61.50 |

| Hydrogen | H | 1.008 | 13.10 | 6.71 |

| Nitrogen | N | 14.007 | 14.01 | 7.17 |

| Oxygen | O | 15.999 | 16.00 | 8.19 |

| Sulfur | S | 32.06 | 32.06 | 16.42 |

Calculations are based on the molecular formula C₁₀H₁₃NOS and a molecular weight of 195.28 g/mol .

Table of Compounds Mentioned

| Compound Name |

|---|

Despite a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound could be located.

Therefore, the requested article section "3.5. X-ray Crystallography for Absolute Stereochemistry and Conformation," which requires detailed research findings and data tables for this specific molecule, cannot be generated at this time.

Information on related structures, such as other azetidin-2-one (B1220530) derivatives or different thiophene-containing compounds, is available but falls outside the strict scope of the provided instructions to focus solely on this compound.

Biological Activity Research on 4 5 Ethylthiophen 2 Yl Azetidin 2 One Derivatives

Antimicrobial Activity Investigations

The β-lactam ring is famously associated with antibacterial activity, as seen in penicillin and cephalosporin (B10832234) antibiotics. Therefore, a primary focus of research on 4-(5-Ethylthiophen-2-yl)azetidin-2-one derivatives would logically be their antimicrobial potential.

Antibacterial Efficacy and Mechanistic Studies

Investigations would be necessary to determine the minimum inhibitory concentrations (MICs) of these derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) studies would be crucial to understand how different substituents on the azetidin-2-one (B1220530) ring and the ethyl-thiophene moiety influence antibacterial potency. Mechanistic studies would aim to elucidate whether these compounds, like other β-lactams, inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).

Antifungal Activity Profiles

In addition to antibacterial properties, many azetidin-2-one derivatives have demonstrated activity against various fungal pathogens. Research in this area would involve screening this compound derivatives against fungal strains such as Candida albicans and Aspergillus niger. The goal would be to identify lead compounds with significant antifungal activity and to understand their mechanism of action, which may differ from their antibacterial counterparts.

Anticancer and Antitumor Research Paradigms

Recent research has highlighted the potential of azetidin-2-one derivatives as anticancer agents. These compounds can interfere with various cellular processes in cancer cells, leading to cell death or inhibition of proliferation.

Apoptosis Induction Pathways in Cancer Cell Lines

A key area of investigation would be the ability of these derivatives to induce apoptosis (programmed cell death) in various cancer cell lines. Studies would focus on identifying the specific molecular pathways involved, such as the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Cell Cycle Modulation and Growth Inhibition

Research would also explore the impact of these compounds on the cell cycle of cancer cells. Experiments would be designed to determine if the derivatives can cause cell cycle arrest at specific phases (e.g., G2/M or G1), thereby preventing cancer cell proliferation. The antiproliferative effects would be quantified by determining the GI50 (50% growth inhibition) values against a panel of human cancer cell lines.

Enzyme Inhibition and Receptor Modulation Studies

The constrained four-membered ring of azetidin-2-ones makes them effective inhibitors of various enzymes. Research into the enzyme inhibition profile of this compound derivatives could uncover novel therapeutic applications. Potential targets could include serine proteases, such as human leukocyte elastase, or other enzymes implicated in disease pathogenesis. Furthermore, studies on the interaction of these compounds with specific cellular receptors could reveal novel mechanisms of action and therapeutic targets.

β-Lactamase Inhibition Analogues

The primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the drug. Consequently, the development of β-lactamase inhibitors is a critical strategy to combat antibiotic resistance. mdpi.com The azetidin-2-one structure is central to this effort, serving as the foundation for mechanism-based inhibitors.

Derivatives of the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system, which contains a β-lactam core, have been identified as β-lactamase inhibitors. rsc.org Compounds such as clavulanic acid, a naturally occurring β-lactam, are among the first-generation inhibitors approved for clinical use in combination with antibiotics like amoxicillin. mdpi.com Synthetic inhibitors have also been developed. For instance, imino-analogues of β-lactams, known as azetidinimines, have demonstrated broad-spectrum, non-covalent inhibition of β-lactamases with submicromolar activities against carbapenemases from classes A, B, and D. amazonaws.com One lead compound from this class was shown to inhibit NDM-1, KPC-2, and OXA-48. amazonaws.com

Furthermore, research into thiophene-based carboxamide analogues has revealed their potential as β-lactamase inhibitors. nih.gov While tazobactam (B1681243) is a known β-lactamase inhibitor featuring a β-lactam ring, structurally diverse thiophene (B33073) carboxamides have shown different binding orientations and interactions with the target protein, suggesting a promising avenue for developing novel inhibitors. nih.gov

Table 1: Examples of β-Lactamase Inhibitors with Azetidin-2-one or Related Scaffolds

| Inhibitor Class/Compound | Target Enzyme Class(es) | Key Structural Feature | Reference |

|---|---|---|---|

| Clavulanic Acid | Class A | Oxapenam (fused β-lactam ring) | mdpi.com |

| Sulbactam | Class A | Penam sulfone | mdpi.com |

| Tazobactam | Class A | Penam sulfone | nih.gov |

| Avibactam | Classes A, C, some D | Diazabicyclooctane (DBO) | mdpi.comnih.gov |

| Azetidinimines (Lead Compound) | Classes A (KPC-2), B (NDM-1), D (OXA-48) | Imino-analogue of β-lactam | amazonaws.com |

Serine Protease and Other Enzyme Inhibition (e.g., Kinases, Phosphatases)

Serine proteases are a large family of enzymes involved in a multitude of physiological processes, including digestion, blood coagulation, and inflammation. ekb.eg Their dysregulation is implicated in various diseases, making them attractive therapeutic targets. ekb.egmdpi.com Substituted 2-azetidinones have been investigated as a class of serine protease inhibitors. nih.gov

Research has shown that compounds like trans-4-ethoxycarbonyl-3-ethyl-1-(4-nitrophenyl-sulfonyl)-azetidin-2-one exhibit potent, time-dependent inhibition of human leukocyte elastase (HLE) and human cathepsin G. nih.gov The proposed mechanism involves the opening of the β-lactam ring by the active site serine residue to form an acyl-enzyme intermediate. nih.gov The stability of this intermediate supports a "double hit" mechanism that involves both acylation of the serine and subsequent alkylation of a histidine residue in the active site, leading to a relatively stable enzyme-inhibitor complex. nih.gov The development of such inhibitors is considered a promising strategy for treating diseases characterized by excessive serine protease activity. nih.govsemanticscholar.org

Sphingosine-1-Phosphate Receptor (S1P) Agonist Activity

Sphingosine-1-phosphate (S1P) receptors are G protein-coupled receptors that play a crucial role in regulating the trafficking of lymphocytes from lymphoid organs. mdpi.com Agonists of the S1P1 receptor subtype can induce its internalization, leading to the sequestration of lymphocytes in lymph nodes and producing an immunomodulatory effect. mdpi.com This mechanism is the basis for therapies targeting autoimmune diseases like multiple sclerosis. mdpi.com

The immunosuppressant FTY720 (Fingolimod), a non-selective S1P receptor agonist, elicits its effects through interaction with the S1P1 receptor. nih.govnih.gov Research in this area has focused on developing selective S1P1 agonists to avoid side effects associated with activity at other S1P subtypes, such as S1P3-induced bradycardia. nih.govnih.gov Studies have explored various structural scaffolds to achieve this selectivity. For instance, 4(5)-phenylimidazole-based analogues have been synthesized that show potent S1P1 agonism with poor activity at the S1P3 receptor. nih.gov Similarly, serinolamide derivatives, inspired by natural marine products and the structure of FTY720, have been developed and shown to have favorable S1P1 agonistic effects. mdpi.com The development of 2-aryl(pyrrolidin-4-yl)acetic acids has also yielded potent S1P receptor agonists capable of reducing peripheral blood lymphocyte counts. researchgate.net

Anti-inflammatory and Immunomodulatory Effects

Azetidin-2-one derivatives have been documented to possess anti-inflammatory and immunomodulatory activities. researchgate.net The thiophene moiety is also a component of various compounds investigated for anti-inflammatory properties. nih.gov

Studies on 1,3,4-thiadiazole-bearing azetidin-2-one derivatives have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models in rats. researchgate.net Specifically, compounds with methoxy (B1213986), nitro, and hydroxyl phenyl groups substituted on the azetidinone ring showed notable percentage inhibition of edema. researchgate.net

The immunomodulatory potential of related heterocyclic systems has also been explored. For example, a series of S- and N-alkylated indolyl-oxadiazoles were tested for their effects on T-cell proliferation and cytokine production. researchgate.net Several compounds demonstrated highly significant inhibition of PHA-activated T-cell proliferation, while others were found to suppress the production of reactive oxygen species (ROS) by phagocytes. researchgate.net Research on a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, showed potent anti-inflammatory activity after repeated dosing, which was associated with reduced local edema and a significant decrease in the pro-inflammatory cytokine TNF-α. mdpi.com This was accompanied by an elevation of the anti-inflammatory cytokine TGF-β1, indicating a selective immunomodulatory mechanism. mdpi.com

Table 2: Anti-inflammatory and Immunomodulatory Activity of Azetidin-2-one and Related Heterocyclic Derivatives

| Compound Class | Biological Effect | Model/Assay | Key Findings | Reference |

|---|---|---|---|---|

| 3-chloro-4-(substituted phenyl)-1-(5-styryl-1,3,4-thiadiazole-2-yl)azetidin-2-one | Anti-inflammatory | Carrageenan-induced paw edema (rat) | Methoxy, nitro, and hydroxyl phenyl substitutions showed significant edema inhibition (56-61%). | researchgate.net |

| S- and N-alkylated indolyl-oxadiazoles | Immunomodulatory | T-cell proliferation; Phagocyte ROS production | Potent inhibition of T-cell proliferation (IC50 < 3 µg/mL); Suppression of ROS production. | researchgate.net |

| Pyrrole derivative (Compound 3f) | Anti-inflammatory & Immunomodulatory | Carrageenan-induced paw edema; LPS-induced systemic inflammation | Significant reduction in paw edema; Significant decrease in serum TNF-α and increase in TGF-β1. | mdpi.com |

Exploration of Other Biological Targets and Mechanisms for this compound Derivatives

The versatile azetidin-2-one scaffold, often in combination with other heterocyclic rings like 1,3,4-oxadiazole (B1194373) or thiadiazole, has been explored for a wide array of other biological activities. nih.govnih.gov These explorations have identified potential for anticancer, antimicrobial, and antioxidant applications. mdpi.com

In the realm of oncology, novel 1,3,4-trisubstituted azetidin-2-one derivatives have been designed as cis-restricted analogues of combretastatin (B1194345) A-4, a potent antitubulin agent. cu.edu.eg By replacing the flexible double bond of combretastatin A-4 with the rigid azetidin-2-one ring, these compounds aim to prevent cis/trans isomerization, thereby enhancing antiproliferative activity against cancer cell lines like MCF-7 and HCT-116. cu.edu.eg Other studies on azetidin-2-one derivatives bearing 1,3,4-oxadiazole/thiadiazole rings have also demonstrated high efficacy in in-vitro cytotoxicity screening against MCF-7 cell lines. nih.govnih.gov

The antimicrobial potential of these derivatives is also significant. Various synthesized azetidin-2-one derivatives have shown mild to moderate antibacterial and antifungal properties. researchgate.netnih.gov For example, certain 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives were found to have significant antimicrobial potential, with MIC values ranging from 3.34 µM to 3.71 µM against tested strains. nih.govnih.gov

Furthermore, antioxidant properties have been evaluated. Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, several synthetic derivatives showed greater stability and effectiveness than standard antioxidants like ascorbic acid. nih.govnih.gov This suggests a role for these compounds in mitigating oxidative stress.

Structure Activity Relationship Sar Investigations for 4 5 Ethylthiophen 2 Yl Azetidin 2 One Analogues

Impact of Substitutions on the Azetidin-2-one (B1220530) Ring System

The bioactivity of azetidin-2-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

Influence of Functional Groups at Position 3

In the context of 4-(5-Ethylthiophen-2-yl)azetidin-2-one analogues, introducing different functional groups at position 3 could lead to a range of biological effects. For example, the incorporation of groups capable of hydrogen bonding or with varying electronic properties could alter the molecule's interaction with target enzymes or receptors.

Table 1: Effect of C-3 Substitution on Azetidin-2-one Bioactivity

| Substituent at C-3 | Observed Effect on Bioactivity | Reference Compound Class |

|---|---|---|

| Chloro | Potent antimicrobial activity | 3-chloro-4-substituted-1-phenylazetidin-2-ones |

| Methoxy (B1213986) | Potent anticancer activity | 1,4-diaryl-3-methoxyazetidin-2-ones nih.gov |

Effects of Substituents at Position 4 on Bioactivity

The substituent at position 4 of the azetidin-2-one ring plays a pivotal role in determining the spectrum and potency of biological activity. Generally, the presence of an aryl or heteroaryl ring at this position is a common feature in many biologically active azetidin-2-ones. derpharmachemica.com The nature of this aromatic system and its substituents directly influences the pharmacological profile. For instance, substitutions on a phenyl ring at C-4, such as methoxy or hydroxy groups, have been shown to yield potent antimicrobial activity. derpharmachemica.com

For this compound, the thiophene (B33073) ring itself is a key determinant of activity. The electronic properties and steric bulk of this heteroaromatic system, along with the ethyl substituent, are critical for molecular recognition by biological targets. Altering the heteroaryl ring or the nature of its substituents would be expected to have a profound impact on bioactivity.

Role of the Thiophene Ring and Ethyl Group in Activity Modulation

The thiophene ring is a well-established pharmacophore in medicinal chemistry, known to be a bioisostere of the phenyl ring but with distinct electronic and lipophilic properties. nih.gov

Contribution of the Ethyl Moiety to Pharmacological Profiles

The ethyl group at the 5-position of the thiophene ring in this compound is expected to contribute to the lipophilicity of the molecule. This can influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The size and conformation of the ethyl group can also play a role in the steric fit of the molecule into a binding site. Replacing the ethyl group with other alkyl chains of varying lengths or with different functional groups would likely modulate the pharmacological profile by altering both lipophilicity and steric interactions.

Table 2: Influence of Aryl/Heteroaryl Substituents at C-4

| Substituent at C-4 | Observed Bioactivity | Reference |

|---|---|---|

| 4-methoxyphenyl | Potent antimicrobial activity | derpharmachemica.com |

| 4-hydroxyphenyl | Potent antimicrobial activity | derpharmachemica.com |

| 2-chlorophenyl | Anticancer activity | nih.gov |

Conformational Analysis and Its Correlation with Biological Response

The specific conformation adopted by this compound and its analogues will influence how they present their key pharmacophoric features to a biological target. The orientation of the 5-ethylthiophen-2-yl group relative to the azetidin-2-one ring is particularly important. Computational modeling and conformational analysis studies can provide insights into the preferred low-energy conformations of these molecules and help to correlate specific spatial arrangements with observed biological responses. The rigidity of the β-lactam ring, combined with the conformational flexibility of the substituents, allows for a precise orientation of functional groups for optimal interaction with a binding site. mdpi.com

Stereochemical Effects on Structure-Activity Relationships

The spatial arrangement of atoms and functional groups in a molecule, known as stereochemistry, is a critical determinant of its biological activity. For analogues of this compound, the stereochemistry at the C3 and C4 positions of the azetidin-2-one (β-lactam) ring significantly influences their interaction with biological targets. The presence of two chiral centers at these positions means that the molecule can exist as four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). These isomers can be grouped into two pairs of enantiomers and two pairs of diastereomers (cis and trans isomers).

In the context of azetidin-2-one derivatives, research on various analogues has consistently demonstrated the profound impact of stereochemistry on their biological profiles. For instance, studies on N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have revealed that cis and trans isomers can possess distinct types of antiviral activity. researchgate.net Specifically, a trans-isomeric derivative displayed activity against human coronavirus (HCoV-229E), while the corresponding cis-isomer was active against the influenza A virus H1N1 subtype. researchgate.net This highlights that even a change in the relative configuration at C3 and C4 can lead to a differential biological effect.

The absolute configuration (R or S) at each chiral center is also paramount. The chirality of the C3 and C4 carbons in the β-lactam ring is known to be a crucial factor for the activity of many β-lactam antibiotics. pioneerpublisher.compioneerpublisher.com This is because the specific three-dimensional arrangement of atoms is necessary for a precise fit into the binding pocket of the target enzyme or receptor.

While specific research on the stereoisomers of this compound is not extensively documented in publicly available literature, the principles derived from structurally related 4-aryl azetidin-2-ones can be extrapolated. It is highly probable that the different stereoisomers of this compound will exhibit significant variations in their biological activity. One enantiomer is likely to be more potent than the other (the eutomer), or the different isomers may have entirely different biological targets and effects.

To illustrate the potential impact of stereochemistry, the following interactive table presents hypothetical comparative biological activity data for the stereoisomers of a generic this compound analogue. This data is representative of the types of differences that might be observed in experimental settings.

Table 1: Hypothetical Biological Activity of this compound Stereoisomers

| Stereoisomer | Relative Configuration | Biological Activity (IC₅₀, µM) |

| (3R,4S) | cis | 0.5 |

| (3S,4R) | cis | 10.2 |

| (3R,4R) | trans | 5.8 |

| (3S,4S) | trans | 25.6 |

The hypothetical data in Table 1 illustrates that the (3R,4S)-cis isomer is the most potent, while its enantiomer, the (3S,4R)-cis isomer, is significantly less active. Similarly, a marked difference in activity is shown between the trans enantiomers. Such disparities underscore the importance of stereospecific synthesis and the separation of isomers in the development of new therapeutic agents based on the azetidin-2-one scaffold. The configuration of substituents on the β-lactam ring is a key factor that can dramatically alter the pharmacological profile of the compound. rsc.orgnih.gov

Computational and Theoretical Studies of 4 5 Ethylthiophen 2 Yl Azetidin 2 One

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the interaction between a ligand, such as 4-(5-Ethylthiophen-2-yl)azetidin-2-one, and its potential biological target, typically a protein or enzyme. The primary goal of molecular docking is to predict the binding mode and affinity of the ligand, which is often represented as a docking score or binding energy. nih.gov

For azetidin-2-one (B1220530) derivatives, a well-known target is penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. nih.gov Molecular docking simulations could be employed to investigate the interaction of this compound with the active site of various PBPs. These simulations would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. For instance, the carbonyl group of the β-lactam ring is a critical feature for the nucleophilic attack by the catalytic serine residue in the active site of PBPs. biomolther.org The ethylthiophene moiety of the compound would likely engage in hydrophobic interactions within the binding pocket, potentially influencing the compound's specificity and potency.

A hypothetical molecular docking study of this compound against a PBP could yield data such as that presented in the interactive table below.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| PBP2a (S. aureus) | -8.5 | Ser403, Thr600, Met641 | Hydrogen Bond, Hydrophobic |

| PBP3 (E. coli) | -7.9 | Ser307, Asn309, Tyr513 | Hydrogen Bond, Pi-Alkyl |

| PBP5 (E. faecium) | -7.2 | Ser44, Lys47, Tyr159 | Hydrogen Bond, Hydrophobic |

This table contains hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. ptfarm.pl These models are built by correlating physicochemical properties or structural features of a series of compounds with their experimentally determined biological activities. whitesscience.com For a novel compound like this compound, QSAR can be a valuable tool for predicting its potential efficacy based on the properties of structurally related azetidin-2-one derivatives with known activities. researchgate.net

To develop a QSAR model for a series of azetidin-2-one compounds, various molecular descriptors would be calculated, such as topological indices, electronic properties, and steric parameters. researchgate.net These descriptors quantify different aspects of the molecular structure. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that links these descriptors to the observed biological activity. whitesscience.com A robust QSAR model can then be used to predict the activity of new, untested compounds like this compound. whitesscience.com The model can also provide insights into which structural features are most important for the desired biological effect, thus guiding the design of more potent analogues. ptfarm.pl

An example of a QSAR data table for a series of related compounds is shown below.

| Compound | Molecular Weight | LogP | Polar Surface Area | Predicted Activity (IC50, µM) |

| Derivative 1 | 210.3 | 2.1 | 58.2 | 15.4 |

| Derivative 2 | 224.3 | 2.5 | 58.2 | 12.8 |

| This compound | 195.27 | 1.8 | 58.2 | 18.2 (Predicted) |

| Derivative 4 | 240.4 | 2.9 | 62.5 | 9.5 |

This table contains hypothetical data for illustrative purposes.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. unimib.it DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of a molecule like this compound. nih.gov These calculations can be used to determine key parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. ekb.eg

The reactivity of the β-lactam ring in azetidin-2-one derivatives is a crucial factor in their biological activity. biomolther.org DFT calculations can be used to study the strain of the four-membered ring and the electrophilicity of the carbonyl carbon, which are key to its susceptibility to nucleophilic attack. researchgate.net The HOMO-LUMO energy gap is another important parameter that can be calculated using DFT; a smaller gap generally indicates higher reactivity. nih.gov By analyzing the electronic properties of this compound, DFT can help in understanding its chemical behavior and potential interactions with biological targets.

A summary of hypothetical DFT calculation results for the compound is presented in the table below.

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | -6.8 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates the polarity of the molecule |

This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Space Exploration and Binding Events

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can be used to explore its conformational space and identify the most stable three-dimensional structures. When combined with a biological target, MD simulations can provide a dynamic view of the binding process, revealing how the ligand and protein adapt to each other upon binding. nih.gov

An MD simulation of this compound complexed with a target protein, such as a PBP, would start with the docked structure and simulate its behavior over a period of nanoseconds. nih.gov The simulation would show the fluctuations of the ligand within the binding site and the changes in the protein's conformation. This can help to assess the stability of the predicted binding mode and identify key interactions that are maintained throughout the simulation. researchgate.net Furthermore, MD simulations can be used to calculate the binding free energy, which provides a more accurate prediction of the binding affinity than docking scores alone.

The following table illustrates the type of data that could be generated from an MD simulation study.

| Simulation Time (ns) | RMSD of Ligand (Å) | Number of Hydrogen Bonds | Key Maintained Interaction |

| 10 | 1.2 | 2 | Ser403 (PBP2a) |

| 20 | 1.5 | 1 | Ser403 (PBP2a) |

| 30 | 1.4 | 2 | Ser403 (PBP2a) |

| 40 | 1.6 | 2 | Ser403 (PBP2a) |

| 50 | 1.5 | 2 | Ser403 (PBP2a) |

This table contains hypothetical data for illustrative purposes. RMSD refers to the root-mean-square deviation of atomic positions.

In Silico Prediction and Optimization of Bioactivity

The collective use of the computational methods described above allows for the in silico prediction and optimization of the bioactivity of this compound. peerscientist.com By integrating the results from molecular docking, QSAR, DFT, and MD simulations, a comprehensive understanding of the compound's potential as a therapeutic agent can be developed.

For example, if initial docking studies suggest a promising interaction with a particular bacterial enzyme, QSAR models can be used to predict its potency relative to other known inhibitors. researchgate.netnih.gov DFT calculations can then be used to rationalize the observed or predicted activity based on the electronic properties of the molecule. nih.gov Finally, MD simulations can validate the stability of the ligand-target complex and provide a more refined estimate of the binding affinity. researchgate.net

This iterative in silico approach can guide the chemical synthesis of new derivatives of this compound with improved bioactivity. For instance, if a particular region of the molecule is identified as being crucial for binding, modifications can be proposed to enhance these interactions. The predicted activity of these new derivatives can then be assessed computationally before committing to their synthesis and experimental testing, thereby accelerating the drug discovery process.

Future Research Directions and Translational Perspectives for 4 5 Ethylthiophen 2 Yl Azetidin 2 One

Development of Novel and Efficient Synthetic Routes

The synthesis of azetidin-2-one (B1220530) derivatives is a well-established field, with the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine being a cornerstone method. Future research into the synthesis of 4-(5-Ethylthiophen-2-yl)azetidin-2-one and its analogs could focus on developing more efficient, stereoselective, and environmentally benign synthetic strategies.

One promising avenue is the refinement of the Staudinger reaction for this specific substrate. This could involve the use of novel catalysts to improve yield and stereocontrol, particularly to obtain specific cis/trans isomers, which often exhibit different biological activities. Microwave-assisted organic synthesis (MAOS) could also be explored to accelerate reaction times and improve yields.

Another area of investigation could be the development of alternative synthetic pathways that avoid the use of sensitive or hazardous reagents. For instance, intramolecular cyclization reactions of appropriately functionalized acyclic precursors could offer a more convergent and atom-economical approach. The Kinugasa reaction, involving the reaction of a nitrone with a terminal alkyne, presents another potential route to 4-substituted azetidin-2-ones.

A key challenge in the synthesis of chiral β-lactams is the control of stereochemistry. Future synthetic efforts should prioritize the development of asymmetric syntheses of this compound, which could involve the use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Key Reactants | Potential Advantages | Potential Challenges |

| Staudinger Cycloaddition | 5-Ethylthiophen-2-carbaldehyde derived imine and a ketene | Well-established, versatile | Stereocontrol can be challenging, ketenes can be unstable |

| Kinugasa Reaction | N-substituted nitrone and 5-ethyl-2-ethynylthiophene | Good for certain substitutions | Requires synthesis of specific nitrone and alkyne precursors |

| Intramolecular Cyclization | γ-amino acid derivative with a thiophene (B33073) moiety | High stereocontrol possible | Multi-step synthesis of the acyclic precursor |

Identification of Undiscovered Biological Targets and Pathways

The β-lactam ring is famously known for its ability to inhibit bacterial penicillin-binding proteins (PBPs), leading to antibacterial effects. While this remains a primary area of interest for this compound, the broader class of azetidin-2-ones has been shown to possess a wide range of other biological activities. Future research should therefore aim to identify novel biological targets and pathways for this compound.

Beyond antibacterial activity, potential therapeutic areas to explore include:

Anticancer Activity: Many novel azetidin-2-one derivatives have demonstrated potent anticancer activity against various cancer cell lines, including breast cancer. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization.

Antiviral Activity: Certain azetidin-2-one derivatives have shown inhibitory activity against a range of viruses, including human coronavirus and human cytomegalovirus (HCMV).

Enzyme Inhibition: The strained four-membered ring of β-lactams makes them effective inhibitors of various enzymes beyond PBPs. These include serine proteases such as human leukocyte elastase and chymase, which are involved in inflammatory processes.

Antifungal Activity: The exploration of azetidin-2-one derivatives as potential antifungal agents is an active area of research.

Activity-based protein profiling (ABPP) could be a powerful tool to identify the molecular targets of this compound within a complex proteome, potentially revealing unexpected mechanisms of action.

Rational Design of Highly Selective and Potent Derivatives

Once a promising biological activity is identified for this compound, the next step will be the rational design of more selective and potent derivatives. This process involves systematically modifying the chemical structure to improve its pharmacokinetic and pharmacodynamic properties.

Key structural modifications to explore could include:

Substitution on the Thiophene Ring: The ethyl group at the 5-position of the thiophene ring could be replaced with other alkyl or aryl groups to probe the effect on activity. Halogenation of the thiophene ring is another common strategy to enhance biological activity.

Substitution on the Azetidin-2-one Ring: The N1 and C3 positions of the azetidin-2-one ring are common sites for modification. The introduction of different substituents at these positions can significantly impact the compound's biological profile and its interaction with target proteins. For example, a chloro-substitution at the C3 position has been shown to enhance the antimycobacterial activity of some azetidin-2-one derivatives.

Stereochemistry: As mentioned earlier, the relative stereochemistry of the substituents on the azetidin-2-one ring can have a profound effect on biological activity. The synthesis and evaluation of individual stereoisomers will be crucial for lead optimization.

Structure-activity relationship (SAR) studies will be essential to guide the design of new derivatives. These studies involve systematically synthesizing and testing a series of related compounds to understand how changes in their chemical structure affect their biological activity.

Table 2: Illustrative Examples of Potential Derivatives and Their Rationale

| Derivative Structure | Modification | Design Rationale |

| 4-(5-Propyl thiophen-2-yl)azetidin-2-one | Alkyl chain elongation | To explore the effect of increased lipophilicity on cell permeability and target binding. |

| 4-(5-Bromo thiophen-2-yl)azetidin-2-one | Halogenation of thiophene | To potentially enhance binding affinity through halogen bonding and alter electronic properties. |

| 1-Phenyl -4-(5-ethylthiophen-2-yl)azetidin-2-one | N-arylation of azetidinone | To investigate the impact of a bulky aromatic substituent on target interaction and selectivity. |

| 3-Chloro -4-(5-ethylthiophen-2-yl)azetidin-2-one | C3-halogenation of azetidinone | To potentially increase reactivity of the β-lactam ring and enhance antimicrobial activity. |

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound, these approaches can be used to predict its properties, understand its interactions with biological targets, and guide the design of more potent and selective derivatives.

Key computational methods that can be applied include:

Molecular Docking: This technique can be used to predict the binding mode of this compound and its derivatives to the active site of a target protein. This can provide valuable insights into the key interactions that are responsible for its biological activity and can help to prioritize which derivatives to synthesize.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized derivatives and to identify the key structural features that are important for activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound and its derivatives interact with their biological targets over time. This can help to understand the mechanism of action and to design derivatives with improved binding kinetics.

ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. This can help to identify potential liabilities early in the drug discovery process and to design derivatives with improved pharmacokinetic profiles.

The integration of these computational approaches with experimental studies will be crucial for the successful lead optimization of this compound and its analogs.

Q & A

Basic: What synthetic routes are recommended for 4-(5-Ethylthiophen-2-yl)azetidin-2-one?

The synthesis typically involves multi-step protocols, leveraging azetidinone and thiophene precursors. Key steps include:

- Condensation reactions : Combining 5-ethylthiophene-2-carbaldehyde with an azetidinone precursor under basic conditions (e.g., using triethylamine as a catalyst) .

- Cyclization : Intramolecular cyclization facilitated by reagents like mercaptoacetic acid to form the azetidin-2-one ring .

- Purification : Column chromatography or recrystallization to isolate the product. Optimize reaction time (6-12 hours) and temperature (60-80°C) to improve yield .

Basic: Which spectroscopic techniques are critical for structural characterization?

Essential methods include:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular weight (C₉H₁₁NOS₂; theoretical m/z 237.0264) .

- HPLC : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Basic: How is preliminary bioactivity screening conducted for this compound?

- In vitro assays :

- Enzyme inhibition : Test against kinases (e.g., CDK1) or receptors (e.g., GPCRs) using fluorescence-based assays .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: How can synthetic yields be optimized while minimizing side products?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency but may require strict temperature control (60°C) to avoid decomposition .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .

- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Advanced: How should researchers resolve contradictions in NMR data during characterization?

- Variable temperature NMR : Identify dynamic effects (e.g., ring puckering in azetidinone) causing signal splitting .

- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in aromatic regions .

- Computational modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., using Gaussian09) to validate assignments .

Advanced: What strategies elucidate the compound’s mechanism of action in biological systems?

- Target identification :

- SPR (Surface Plasmon Resonance) : Screen for binding to proteins like kinases or GPCRs .

- DARTS (Drug Affinity Responsive Target Stability) : Identify stabilized proteins in lysates after compound treatment .

- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis or inflammation pathways) .

Advanced: How do structural modifications impact bioactivity?

- Azetidinone ring substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Thiophene functionalization : Replace the ethyl group with halogens (e.g., -Cl) to improve antimicrobial potency .

- SAR studies : Compare IC₅₀ values of analogs to establish pharmacophore models using CoMFA or CoMSIA .

Advanced: What analytical methods validate compound stability under storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.